molecular formula C9H4Cl3NO2S B024175 1,4-Dichloroisoquinoline-7-sulfonyl chloride CAS No. 223671-80-5

1,4-Dichloroisoquinoline-7-sulfonyl chloride

Cat. No. B024175
M. Wt: 296.6 g/mol
InChI Key: UVTOICZCRRXFKE-UHFFFAOYSA-N
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Patent
US06248738B1

Procedure details

Phosphorus oxychloride (POCl3) (9.65 mL, 103.5 mmol) was added to a stirred suspension of 4-chloro-7-chlorosulphonyl-1-(2H)-isoquinolone (22.1 g, 79.6 mmol) in MeCN (500 mL) at room temperature and the mixture was then heated at reflux for 15 h. On cooling, the MeCN solution was decanted from the insoluble sludge and evaporated in vacuo. The residue was extracted with hot EtOAc and evaporated to leave a solid which was stirred with Et2O (1.2 L) at room temperature overnight. The ethereal solution was decanted from the insoluble material and evaporated in vacuo to give 7-chlorosulphonyl-1,4-dichloroisoquinoline (20 g, 67 mmol) as a pale yellow solid.
Quantity
9.65 mL
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:16]2[C:11](=[CH:12][C:13]([S:17]([Cl:20])(=[O:19])=[O:18])=[CH:14][CH:15]=2)[C:10](=O)[NH:9][CH:8]=1.CCOCC>CC#N>[Cl:20][S:17]([C:13]1[CH:12]=[C:11]2[C:16]([C:7]([Cl:6])=[CH:8][N:9]=[C:10]2[Cl:3])=[CH:15][CH:14]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
9.65 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC1=CNC(C2=CC(=CC=C12)S(=O)(=O)Cl)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the MeCN solution was decanted from the insoluble sludge
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hot EtOAc
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a solid which
CUSTOM
Type
CUSTOM
Details
The ethereal solution was decanted from the insoluble material
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C2C(=CN=C(C2=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 67 mmol
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.